molecular formula C16H16ClN3O B5475631 2-{[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol

2-{[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol

Cat. No.: B5475631
M. Wt: 301.77 g/mol
InChI Key: LKMUDOFHZOJXKZ-UHFFFAOYSA-N
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Description

The compound “2-{[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol” is a complex organic molecule. It contains a pyrrolo[2,3-b]pyridine core, which is a type of nitrogen-containing heterocycle . The molecule also contains a chloro-substituted methylphenyl group and an aminoethanol group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolo[2,3-b]pyridine ring, a chloro-substituted methylphenyl group, and an aminoethanol group . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography .

Future Directions

The compound “2-{[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol” could be of interest in various fields, such as medicinal chemistry, due to its complex structure . Future research could explore its potential biological activity, develop efficient synthesis methods, and investigate its physical and chemical properties .

Properties

IUPAC Name

2-[[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-10-8-11(17)2-3-12(10)14-9-15(18-6-7-21)20-16-13(14)4-5-19-16/h2-5,8-9,21H,6-7H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMUDOFHZOJXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=NC3=C2C=CN3)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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